molecular formula C23H17ClN2O6 B264212 7-Chloro-1-(2,4-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-(2,4-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B264212
M. Wt: 452.8 g/mol
InChI Key: CDCZFKFLRNBGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-(2,4-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chemical compound that has been the focus of scientific research for its potential therapeutic applications. This compound belongs to the class of pyrrole-containing natural products and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(2,4-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, research has suggested that it exerts its effects by modulating various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been found to have potential in the treatment of neurodegenerative diseases by protecting against neuronal damage and reducing inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 7-Chloro-1-(2,4-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments include its potential therapeutic applications, its ability to inhibit the growth of cancer cells, and its anti-inflammatory properties. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 7-Chloro-1-(2,4-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. These include further studies on its mechanism of action, optimization of its synthesis methods, and exploration of its potential therapeutic applications in the treatment of various diseases. Research could also focus on the development of novel derivatives of this compound with improved solubility and reduced toxicity.

Synthesis Methods

The synthesis of 7-Chloro-1-(2,4-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through several methods, including the use of palladium-catalyzed coupling reactions, microwave-assisted synthesis, and one-pot synthesis. These methods have been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

Research has shown that 7-Chloro-1-(2,4-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has potential therapeutic applications in the treatment of various diseases. Studies have shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

Molecular Formula

C23H17ClN2O6

Molecular Weight

452.8 g/mol

IUPAC Name

7-chloro-1-(2,4-dimethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H17ClN2O6/c1-11-8-18(25-32-11)26-20(14-6-5-13(29-2)10-17(14)30-3)19-21(27)15-9-12(24)4-7-16(15)31-22(19)23(26)28/h4-10,20H,1-3H3

InChI Key

CDCZFKFLRNBGFM-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=C(C=C(C=C5)OC)OC

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=C(C=C(C=C5)OC)OC

Origin of Product

United States

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